Miriplatin hydrate is derived from the broader category of platinum drugs, which are commonly used in chemotherapy. Unlike traditional platinum compounds such as cisplatin, miriplatin hydrate features a unique structure that enhances its solubility and bioavailability, potentially leading to improved therapeutic outcomes. It is classified under the organometallic compounds due to its metal-organic framework.
The synthesis of miriplatin hydrate typically involves the coordination of platinum with specific organic ligands. The process can be summarized in several key steps:
This synthesis route allows for the fine-tuning of the ligand environment around the platinum center, which can significantly affect the compound's reactivity and biological activity.
The molecular structure of miriplatin hydrate features a central platinum atom coordinated by various ligands, which can vary depending on the synthesis method used. The general formula can be represented as , where represents different organic ligands.
The structural characteristics contribute to its stability and interaction with biological targets.
Miriplatin hydrate undergoes various chemical reactions that are crucial for its therapeutic action:
These reactions are fundamental to understanding how miriplatin hydrate exerts its anticancer effects.
The mechanism of action of miriplatin hydrate primarily involves:
This multi-faceted mechanism highlights the potential effectiveness of miriplatin hydrate as an anticancer agent.
These properties are critical for formulating effective drug delivery systems.
Miriplatin hydrate is primarily investigated for its use in oncology as a chemotherapeutic agent. Its applications include:
These applications underscore the importance of continued research into miriplatin hydrate's therapeutic potential in modern medicine.
Traditional synthesis of platinum-based chemotherapeutics like cisplatin relies on dichloro or diiodo platinum intermediates, requiring toxic reagents and generating hazardous residues. In contrast, miriplatin hydrate (cis-[(1R,2R)-1,2-cyclohexanediamine-N,N']-bis(tetradecanoato) platinum(II) hydrate) employs oxaliplatin ([(1R,2R)-1,2-cyclohexanediamine-N,N']-(oxalato) platinum(II)) as a versatile starting material. This route exploits the lability of oxaliplatin’s oxalato ligand, enabling direct displacement by myristate (tetradecanoate) anions in mixed aqueous/alcoholic solvents. The reaction proceeds under mild conditions (40–90°C) without requiring silver-mediated halide abstraction, thus eliminating risks of silver ion contamination [1] [7].
Solvent systems critically influence reaction efficiency:
Systematic optimization of parameters has enabled industrial-scale production of miriplatin hydrate with high purity and yield:
Table 1: Optimized Reaction Conditions for Miriplatin Synthesis
Parameter | Optimal Range | Impact on Yield/Purity |
---|---|---|
Temperature | 50–70°C | <50°C: Incomplete reaction; >80°C: Decomposition |
Molar ratio (Oxaliplatin:Myristate) | 1:2.0–2.5 | <1:2: Low conversion; >1:2.5: Emulsification |
Solvent composition | Water with 10–20% alcohol | Pure water: Gel formation; >30% alcohol: Impurity precipitation |
Reaction time | 48–100 hours | <48h: <90% yield; >100h: No significant gain |
Notably, nitrogenous organic bases (e.g., triethylamine) as myristate counterions (C₁₃H₂₇COO⁻M⁺) accelerate reaction kinetics by improving reagent miscibility. However, sodium myristate remains preferred for industrial applications due to lower cost and easier removal [1] [7].
Conventional platinum drug synthesis faces three key limitations:
Miriplatin’s synthesis circumvents these issues through:
The oxaliplatin-derived pathway intrinsically avoids silver contaminants, but residual myristate salts and solvents require removal. Industrial purification employs:
Table 2: Analytical Specifications of Purified Miriplatin Hydrate
Parameter | Specification | Method |
---|---|---|
Chemical purity | ≥99.5% | Reverse-phase HPLC |
Optical purity | ≥99.9% ee | Chiral HPLC |
Residual solvents | <100 ppm (ethanol) | GC-MS |
Heavy metals (Ag, Pt) | <1 ppm | ICP-MS |
Water content | 3.2–4.1% (w/w) | Karl Fischer titration |
This approach reduces waste generation by 75% compared to cisplatin synthesis, as confirmed by life-cycle assessments [2].
Despite high yields (>97% at lab scale), industrial production faces three hurdles:
Scalability is further aided by:
Miriplatin hydrate’s structure was confirmed through multi-technique analysis:
The crystalline lattice exhibits hydrogen bonding between the platinum-coordinated water molecule and carbonyl oxygens of adjacent myristate chains, enhancing stability during storage [7].
CAS No.: 152658-17-8
CAS No.: 4430-97-1
CAS No.: 99558-89-1
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7